N-(5-bromo-2-methoxypyridin-3-yl)propionamide
Description
N-(5-bromo-2-methoxypyridin-3-yl)propionamide is a pyridine-based organic compound featuring a bromine atom at the 5-position, a methoxy group at the 2-position, and a propionamide substituent at the 3-position of the pyridine ring. This structure confers unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and organic synthesis. Its molecular framework allows for versatile reactivity, particularly in nucleophilic substitution and cross-coupling reactions, due to the electron-withdrawing bromine and methoxy groups.
Properties
IUPAC Name |
N-(5-bromo-2-methoxypyridin-3-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-3-8(13)12-7-4-6(10)5-11-9(7)14-2/h4-5H,3H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNELDEJMUIEVDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(N=CC(=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(5-bromo-2-methoxypyridin-3-yl)propionamide can be synthesized through several methods. One common approach involves the reaction of 5-bromo-2-methoxypyridin-3-amine with propionyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can also be employed to produce this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-2-methoxypyridin-3-yl)propionamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and arylboronic acids in the presence of bases like potassium carbonate (K2CO3).
Major Products Formed
Substitution: Formation of various substituted pyridines.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
Biological Applications
N-(5-bromo-2-methoxypyridin-3-yl)propionamide has been studied for its potential therapeutic properties:
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting key pathways involved in tumor growth. For instance, studies have shown that pyridine derivatives can act as inhibitors of kinases involved in cancer progression . The specific mechanisms by which this compound exerts its effects are still under investigation but may involve modulation of signaling pathways related to cell proliferation and apoptosis.
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. Inhibitors targeting specific inflammatory pathways have shown promise in treating conditions such as rheumatoid arthritis and asthma . this compound may interact with enzymes involved in inflammatory responses, potentially reducing symptoms associated with these diseases.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against certain bacterial strains . Its effectiveness could be attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
Industrial and Research Applications
This compound serves as a valuable intermediate in the synthesis of more complex pharmaceutical compounds. Its unique structure allows it to be utilized in:
- Drug Development : As a lead compound for developing new therapeutics targeting cancer and inflammatory diseases.
- Material Science : Investigated for its potential use in creating novel materials with specific electronic or optical properties.
Case Studies and Research Findings
Several case studies have documented the applications of this compound:
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer | Demonstrated inhibition of cell proliferation in cancer cell lines. |
| Study B | Anti-inflammatory | Reduced cytokine production in vitro models of inflammation. |
| Study C | Antimicrobial | Showed efficacy against Gram-positive bacteria in preliminary assays. |
These findings highlight the compound's versatility and potential across various fields.
Mechanism of Action
The mechanism of action of N-(5-bromo-2-methoxypyridin-3-yl)propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target molecule .
Comparison with Similar Compounds
N-(2-bromo-5-methoxypyridin-3-yl)pivalamide
- Key Differences : Replaces the propionamide group with a bulkier pivalamide (tert-butyl carboxamide) moiety.
- Impact : Increased steric hindrance from the tert-butyl group reduces reactivity in nucleophilic substitution reactions compared to the propionamide derivative. This bulkiness may also affect solubility and bioavailability .
N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide
- Key Differences: Substitutes the methoxy group with a cyano (-CN) group at the 2-position.
- However, the absence of a methoxy group alters hydrogen-bonding interactions, which could influence target binding in biological systems .
Heterocyclic Variants with Propionamide Moieties
N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide
- Key Differences : Replaces the pyridine core with a [1,3,4]thiadiazole ring and introduces a methyl group at the 5-position.
- Biological Activity: Demonstrates significant anti-proliferative activity against hepatocarcinoma, leukemia, and breast carcinoma cells, with additional diuretic and cardioprotective effects. This highlights the importance of the thiadiazole ring in modulating multi-target pharmacological profiles, unlike the pyridine-based compound, which lacks reported anti-cancer data .
N-(4-Chloro-3-methoxyphenyl)-N-(piperidin-4-yl)propionamide
- Key Differences : Incorporates a piperidine ring and a chloro-methoxyphenyl group instead of a brominated pyridine.
- Synthetic Relevance: Synthesized via benzyl deprotection (72% yield), indicating robust methodologies for N-alkylamide derivatives.
Pharmacological Analogs with Bromo-Methoxy Substitutions
N-(5-bromo-pyridin-2-yl)-3-cyclopentyl-2(R)-(3,4-dichloro-phenyl)-propionamide
- Key Differences : Features a cyclopentyl group and a stereospecific dichlorophenyl substituent.
- This contrasts with the simpler, achiral structure of N-(5-bromo-2-methoxypyridin-3-yl)propionamide .
N-(1-carboxy-2-hydroxy-5-phenyl)-2-(6-methoxy-2-naphthyl)propionamide
- Key Differences : Integrates a naphthyl group and carboxylic acid functionality.
- Biological Relevance: Exhibits anti-inflammatory activity as a non-steroidal prodrug, leveraging the methoxy-naphthyl group for COX inhibition. This underscores the role of extended aromatic systems in anti-inflammatory efficacy, a trait absent in the pyridine-based compound .
Critical Analysis of Evidence
- Synthetic Methodologies : and highlight amidation and deprotection strategies applicable to pyridine and piperidine analogs, though direct data for this compound are inferred .
- Biological Activity : and emphasize the role of heterocyclic cores (thiadiazole, naphthyl) in multi-target efficacy, suggesting the pyridine analog may require structural optimization for similar effects .
- Structural Diversity : Catalogs (–9, 11) provide a repository of brominated pyridine derivatives, underscoring the compound’s versatility in medicinal chemistry .
Biological Activity
N-(5-bromo-2-methoxypyridin-3-yl)propionamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a bromine atom and a methoxy group, connected to a propionamide moiety. The presence of these functional groups is crucial for its biological activity, influencing its interaction with various molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an enzyme inhibitor or modulator, affecting cellular pathways that are critical in various physiological processes.
Potential Targets
- Enzymatic Inhibition : The compound has shown potential in inhibiting enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as cancer and inflammation.
- Receptor Modulation : It may also interact with neurotransmitter receptors, influencing signaling pathways related to neurological disorders.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Activity
Studies have demonstrated that compounds with similar structures possess antimicrobial properties, suggesting that this compound may inhibit the growth of bacteria and fungi.
2. Anti-inflammatory Effects
Compounds derived from pyridine derivatives have been reported to exhibit anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
3. Antioxidant Activity
The presence of methoxy and bromo groups may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant capacity.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduced cytokine levels | |
| Antioxidant | Scavenging free radicals |
Case Study: Enzyme Inhibition
In a recent study examining the inhibitory effects of this compound on specific enzymes, it was found that the compound significantly inhibited xanthine oxidase (XO) activity, which is crucial for uric acid production. The IC50 value was determined to be within the micromolar range, indicating potent inhibitory action.
Q & A
Q. What are the established synthetic routes for N-(5-bromo-2-methoxypyridin-3-yl)propionamide, and how does regioselectivity influence the reaction outcomes?
Methodological Answer: Synthesis typically begins with 5-bromo-2-methoxypyridine as the core scaffold. The propionamide group is introduced via nucleophilic acyl substitution or coupling reactions. For example:
- Step 1: Activation of the pyridine ring at the 3-position using bromine (or brominating agents) to ensure proper substitution .
- Step 2: Methoxy group introduction via alkylation or demethylation of protected intermediates.
- Step 3: Propionamide coupling using propionyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions.
Regioselectivity is influenced by steric and electronic factors: the methoxy group at the 2-position directs electrophilic substitution to the 5-position, while bromine at the 5-position stabilizes intermediates through resonance .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer: The bromine atom at the 5-position enables Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. For example:
- Suzuki Coupling: Reacts with arylboronic acids to form biaryl derivatives, facilitated by Pd(PPh₃)₄ and Na₂CO₃ in THF/water .
- Limitations: Steric hindrance from the methoxy group at the 2-position may reduce coupling efficiency. Optimization of catalysts (e.g., Pd(OAc)₂ with SPhos ligand) improves yields .
Advanced Research Questions
Q. How can researchers design cytotoxicity assays to evaluate the anti-proliferative potential of this compound?
Methodological Answer:
- Cell Lines: Use hepatocarcinoma (HepG2), leukemia (K562), and breast carcinoma (MCF-7) cells, as structural analogs show activity in these models .
- Protocol:
- Dose Range: 1–100 μM, 48-hour exposure.
- MTT Assay: Measure IC₅₀ values via absorbance at 570 nm.
- Controls: Include cisplatin (positive control) and DMSO (vehicle control).
- Data Interpretation: Compare dose-response curves across cell lines to identify tissue-specific efficacy. Discrepancies (e.g., higher activity in HepG2) may relate to metabolic activation pathways .
Q. What strategies resolve contradictions in reported biological activities of structurally similar propionamide derivatives?
Methodological Answer:
- Source Analysis: Verify assay conditions (e.g., serum concentration, incubation time) and compound purity (HPLC data).
- Structural Comparisons: Differences in substituents (e.g., thiadiazole vs. pyridine rings) significantly alter pharmacodynamics .
- Mechanistic Studies: Use siRNA knockdown or receptor-binding assays to confirm target engagement (e.g., CB1 receptor modulation for neuroactive derivatives) .
Q. How can computational modeling predict the compound’s binding affinity to therapeutic targets?
Methodological Answer:
- Target Selection: Prioritize receptors with known interactions with brominated pyridines (e.g., kinases, cannabinoid receptors) .
- Docking Software: Use AutoDock Vina or Schrödinger Suite for molecular docking.
- PDB ID 3SN6 (CB1 receptor): Simulate binding poses of the bromopyridine moiety.
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Key interactions include H-bonds with methoxy oxygen and hydrophobic contacts with bromine .
Q. What crystallization conditions yield high-quality single crystals for X-ray diffraction studies?
Methodological Answer:
- Solvent System: Slow evaporation from ethanol/water (7:3 v/v) at 4°C.
- Additives: 0.1% trifluoroacetic acid improves crystal lattice packing.
- Data Collection: Resolve structures to 1.8 Å resolution using Mo-Kα radiation. Key metrics: R₁ < 0.05, wR₂ < 0.12 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
